molecular formula C59H100O27 B2488277 Ginsenoside Ra3 CAS No. 90985-77-6

Ginsenoside Ra3

Cat. No.: B2488277
CAS No.: 90985-77-6
M. Wt: 1241.4 g/mol
InChI Key: QUNSGRLNZDSQJC-UHFFFAOYSA-N
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Description

Ginsenoside Ra3 is a naturally occurring compound found in the roots of Panax ginseng, a plant widely used in traditional medicine. Ginsenosides are a class of steroid glycosides and triterpene saponins known for their diverse pharmacological properties. This compound, in particular, has been studied for its potential anti-cancer and anti-inflammatory effects .

Mechanism of Action

Target of Action

Ginsenoside Ra3, a major ginsenoside found in Panax ginseng, has been shown to interact with various targets. It modulates the expression of non-coding RNAs, such as miRNAs, circular (circ)RNAs, and long non-coding RNAs . It also interacts with key proteins involved in cancer pathways, such as nuclear factor kappa B (NF-κB), Bax/Bcl-2 , and ROS-mediated PI3K/AKT/mTOR .

Mode of Action

This compound exerts its effects by interacting with its targets and inducing changes in cellular processes. It inhibits the NF-κB signaling pathway, thereby regulating the expression of Bax/Bcl-2 . It also regulates the ROS-mediated PI3K/AKT/mTOR pathway, which is involved in the apoptosis pathway . These interactions result in changes such as the downregulation of Bcl-2 and upregulation of Caspase-3, Caspase-7, Cleaved PARP, and Bax in tumor cells .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the biosynthesis of ginsenosides, contributing to the production of triterpenoid saponin ginsenosides . It also influences the ROS-mediated PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival, growth, and proliferation . The modulation of these pathways leads to downstream effects such as the inhibition of tumorigenesis and progression .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed in the gastrointestinal tract . Its oral bioavailability is low, less than 5% , which may be due to its metabolism by intestinal microflora before absorption into the blood . It is quickly cleared from the body .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has powerful anticancer properties and is known to regulate a variety of cellular events, such as cell proliferation, immune response, autophagy, metastasis, and angiogenesis . It inhibits angiogenesis, induces tumor cell apoptosis, selectively inhibits tumor cell metastasis, and enhances immune function . It can also attenuate lung inflammation, prevent liver and kidney function damage, mitigate neuroinflammation, prevent cerebral and myocardial ischemia–reperfusion injury, and improve hypertension and diabetes symptoms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut environment plays a significant role in the metabolism and absorption of this compound . Additionally, the presence of other compounds, such as those found in herbal medicines, can affect the action of this compound

Biochemical Analysis

Biochemical Properties

Ginsenoside Ra3 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to the diverse medicinal activities of this compound .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is still being studied. It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ginsenoside Ra3 can be isolated from the fresh roots of Panax ginseng through a series of extraction and purification processes. The typical method involves methanolic extraction followed by chromatographic techniques to separate and purify the compound .

Industrial Production Methods: Industrial production of ginsenosides, including this compound, often involves large-scale extraction from ginseng roots. The process includes water extraction at controlled temperatures, followed by concentration and purification steps to isolate the desired ginsenosides .

Chemical Reactions Analysis

Types of Reactions: Ginsenoside Ra3 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions can modify the glycosidic bonds and the aglycone part of the molecule, leading to the formation of different derivatives .

Common Reagents and Conditions:

    Hydrolysis: Acidic or enzymatic hydrolysis can break down the glycosidic bonds.

    Oxidation: Oxidizing agents like hydrogen peroxide can be used to introduce oxygen-containing functional groups.

    Reduction: Reducing agents such as sodium borohydride can be employed to reduce specific functional groups.

Major Products: The major products formed from these reactions include various minor ginsenosides, which often exhibit enhanced biological activities compared to the parent compound .

Comparison with Similar Compounds

Ginsenoside Ra3 is part of a larger family of ginsenosides, each with unique properties. Similar compounds include:

Uniqueness of this compound: this compound is unique due to its specific glycosidic structure, which contributes to its distinct biological activities. Its ability to modulate multiple signaling pathways makes it a promising candidate for therapeutic applications .

Properties

IUPAC Name

2-[2-[[17-[2-[6-[[3,5-dihydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H100O27/c1-24(2)10-9-14-59(8,86-53-46(75)42(71)39(68)31(82-53)23-78-51-47(76)48(40(69)30(21-62)79-51)84-50-44(73)36(65)27(64)22-77-50)25-11-16-58(7)35(25)26(63)18-33-56(5)15-13-34(55(3,4)32(56)12-17-57(33,58)6)83-54-49(43(72)38(67)29(20-61)81-54)85-52-45(74)41(70)37(66)28(19-60)80-52/h10,25-54,60-76H,9,11-23H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNSGRLNZDSQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)O)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H100O27
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316957
Record name Ginsenoside Ra3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1241.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ginsenoside Ra3
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

90985-77-6
Record name Ginsenoside Ra3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90985-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ginsenoside Ra3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ginsenoside Ra3
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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